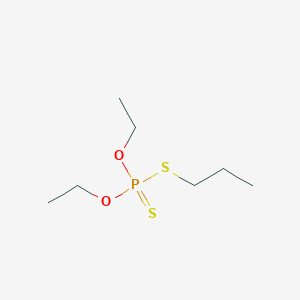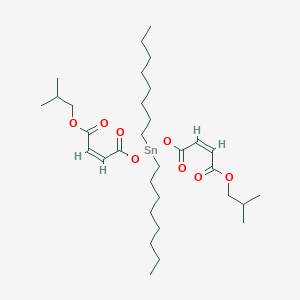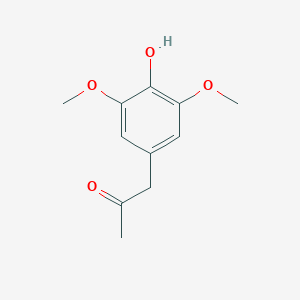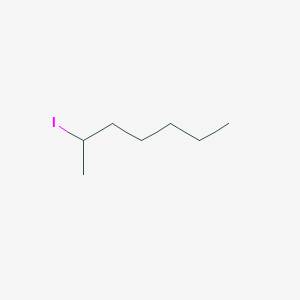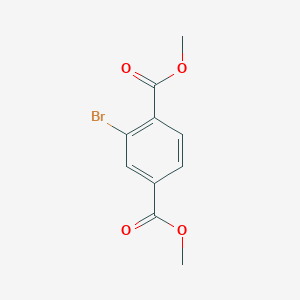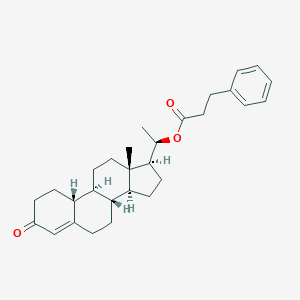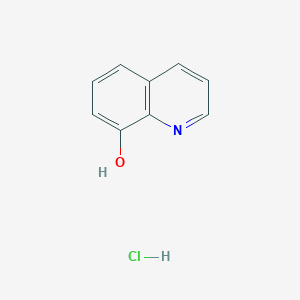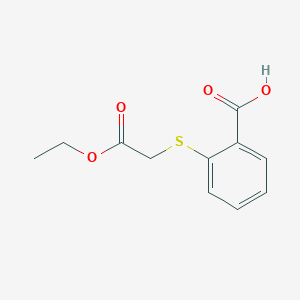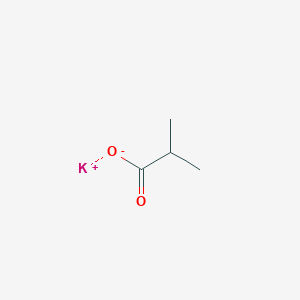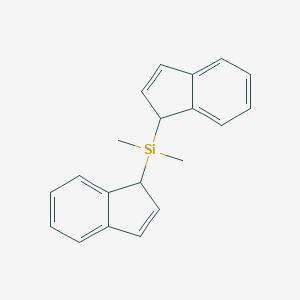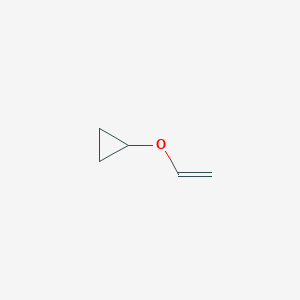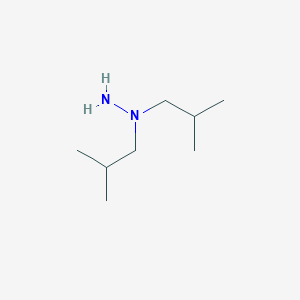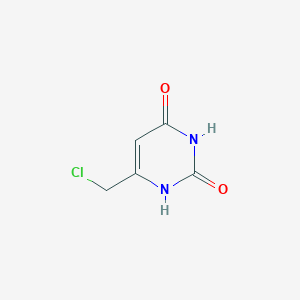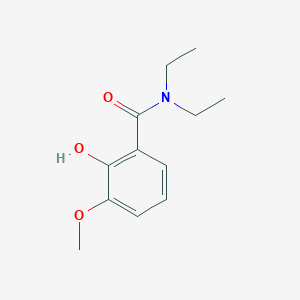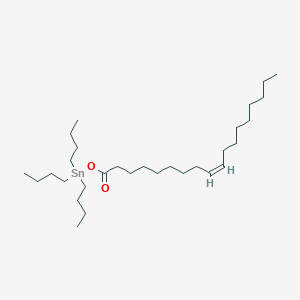
Tributyltin oleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tributyltin oleate (TBTO) is an organotin compound that has been widely used as a biocide in antifouling paints. It is a potent inhibitor of marine biofouling organisms, but its use has been restricted due to its toxic effects on non-target organisms. TBTO has been extensively studied for its potential applications in various fields, including agriculture, medicine, and polymer chemistry.
Applications De Recherche Scientifique
Tributyltin oleate has been used in various scientific research applications, including marine biology, agriculture, and medicine. In marine biology, Tributyltin oleate has been used as a biocide to prevent the growth of marine organisms on submerged surfaces. In agriculture, Tributyltin oleate has been used as a fungicide and herbicide to control plant diseases and weeds. In medicine, Tributyltin oleate has been studied for its potential applications as an antitumor agent and as a treatment for autoimmune diseases.
Mécanisme D'action
Tributyltin oleate exerts its toxic effects by disrupting cellular function. It binds to sulfhydryl groups on proteins, leading to the inhibition of enzyme activity and the disruption of cellular signaling pathways. Tributyltin oleate also disrupts cellular membranes, leading to the leakage of cellular contents and the disruption of ion gradients.
Effets Biochimiques Et Physiologiques
Tributyltin oleate has been shown to have a wide range of biochemical and physiological effects, including oxidative stress, immune system dysfunction, and reproductive toxicity. It has been shown to induce the production of reactive oxygen species, leading to oxidative stress and cellular damage. Tributyltin oleate has also been shown to suppress immune system function, leading to increased susceptibility to infections. In addition, Tributyltin oleate has been shown to have reproductive toxicity, leading to decreased fertility and developmental abnormalities.
Avantages Et Limitations Des Expériences En Laboratoire
Tributyltin oleate has several advantages for use in laboratory experiments. It is a potent inhibitor of marine biofouling organisms, making it a useful tool for studying marine biology. It is also relatively inexpensive and easy to synthesize, making it accessible to researchers with limited resources. However, Tributyltin oleate has several limitations for use in laboratory experiments. Its toxicity to non-target organisms limits its use in certain applications, and its potential for environmental contamination raises ethical concerns.
Orientations Futures
There are several future directions for research on Tributyltin oleate. One area of research is the development of safer and more effective alternatives to Tributyltin oleate for use in antifouling paints. Another area of research is the development of Tributyltin oleate-based drugs for the treatment of autoimmune diseases and cancer. Finally, research on the environmental impact of Tributyltin oleate and its potential for bioremediation is also an important area of future research.
Conclusion:
Tributyltin oleate is a potent organotin compound that has been extensively studied for its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. While Tributyltin oleate has several advantages for use in laboratory experiments, its toxicity to non-target organisms and potential for environmental contamination raise ethical concerns. Future research on Tributyltin oleate will focus on developing safer and more effective alternatives and exploring its potential for bioremediation.
Méthodes De Synthèse
Tributyltin oleate can be synthesized by the reaction of tributyltin chloride with oleic acid in the presence of a catalyst. The reaction is typically carried out under reflux conditions, and the product is purified by distillation or column chromatography. The purity of the product can be determined by various analytical techniques, including gas chromatography and nuclear magnetic resonance spectroscopy.
Propriétés
Numéro CAS |
17702-84-0 |
|---|---|
Nom du produit |
Tributyltin oleate |
Formule moléculaire |
C30H60O2Sn |
Poids moléculaire |
571.5 g/mol |
Nom IUPAC |
tributylstannyl (Z)-octadec-9-enoate |
InChI |
InChI=1S/C18H34O2.3C4H9.Sn/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;3*1-3-4-2;/h9-10H,2-8,11-17H2,1H3,(H,19,20);3*1,3-4H2,2H3;/q;;;;+1/p-1/b10-9-;;;; |
Clé InChI |
VAFVPAKNJFBOFX-HKIWRJGFSA-M |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCC(=O)O[Sn](CCCC)(CCCC)CCCC |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)O[Sn](CCCC)(CCCC)CCCC |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)O[Sn](CCCC)(CCCC)CCCC |
Autres numéros CAS |
17702-84-0 3090-35-5 |
Pictogrammes |
Acute Toxic; Irritant; Health Hazard; Environmental Hazard |
Synonymes |
octadec-9-enoic acid, tributyltin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



